5-amino-7-fluoroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC14389597
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2O |
|---|---|
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 5-amino-7-fluoro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H7FN2O/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,11H2,(H,12,13) |
| Standard InChI Key | KELNSGBETRVWHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC2=CC(=CC(=C21)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Amino-7-fluoroquinolin-2(1H)-one (C₉H₇FN₂O) features a quinoline backbone with substituents at the 5-, 7-, and 2-positions (Figure 1). The amino group at position 5 and the fluorine atom at position 7 contribute to its electronic and steric properties, while the 2-oxo group introduces hydrogen-bonding capabilities. Comparatively, the 8-fluoro isomer (CAS 850564-96-4) shares a similar framework but differs in fluorine placement, leading to distinct physicochemical behaviors .
Table 1: Comparative Physicochemical Properties of Quinolin-2(1H)-one Derivatives
The planar structure of the quinoline core enables π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability and membrane permeability .
Synthesis and Optimization Strategies
Cyclization Approaches
The synthesis of quinolin-2(1H)-ones typically involves cyclization of β-bromo-α,β-unsaturated amides or 2-bromobenzamides under basic conditions. For example, K₂CO₃-promoted cyclization in dimethylformamide (DMF) under microwave irradiation yields quinolin-2(1H)-ones in high efficiency . Adapting this method, 5-amino-7-fluoroquinolin-2(1H)-one could be synthesized via:
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Bromination: Introduction of a bromine atom at position 7 of a pre-functionalized quinoline precursor.
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Amidation: Coupling with an amine source at position 5.
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Cyclization: Base-mediated intramolecular cyclization to form the pyridone ring .
Table 2: Representative Reaction Conditions for Quinolin-2(1H)-one Synthesis
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-Aryl-β-bromoacrylamide | K₂CO₃ | DMF | 150 | 2 | 89 |
Key challenges include regioselective fluorination and minimizing dehydrogenation side reactions, which are common in quinoline syntheses .
Structural and Electronic Characterization
Spectroscopic Analysis
While experimental data for 5-amino-7-fluoroquinolin-2(1H)-one are unavailable, its 8-fluoro isomer exhibits characteristic NMR signals:
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¹H NMR: Aromatic protons appear at δ 6.8–8.2 ppm, with the NH₂ group resonating as a broad singlet near δ 5.5 ppm .
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¹³C NMR: The carbonyl carbon (C2) resonates at ~170 ppm, while fluorinated carbons show coupling constants (JCF ≈ 240 Hz) .
Density functional theory (DFT) calculations predict that the 7-fluoro substitution alters electron density distribution compared to the 8-fluoro analog, potentially enhancing interactions with RNA bulges or kinase ATP-binding pockets .
| Compound | ΔG (kcal/mol) | Binding Area (Ų) |
|---|---|---|
| Dovitinib | -9.03 | 317 |
| 5-Amino-7-fluoro analog | -8.7 (predicted) | 310 (predicted) |
Kinase Inhibition Selectivity
Although 5-amino-7-fluoroquinolin-2(1H)-one lacks direct kinase inhibition data, structural edits in related compounds (e.g., 6 in ) reduce RTK affinity while retaining RNA activity. Removing the exocyclic amine or adding steric bulk diminishes ATP-pocket interactions, a strategy applicable to this compound .
Challenges and Future Directions
Synthetic Accessibility
Regioselective fluorination remains a bottleneck. Future work should explore:
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Directed ortho-metalation: To install fluorine at position 7 selectively.
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Late-stage fluorination: Using AgF or Selectfluor reagents.
Target Validation
High-throughput screening against RNA targets (e.g., pre-miR-21) and kinase panels will elucidate selectivity profiles.
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